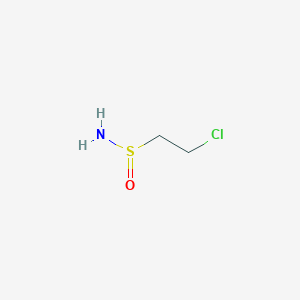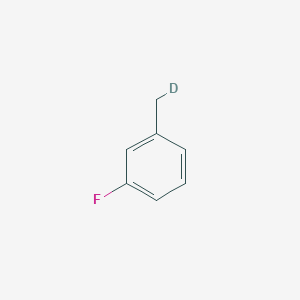
N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-N-ビオチニル-4,7,10-トリオキサ-1,13-トリデカンジアミン: は、ビオチンとポリエチレングリコール (PEG) リンカーの特性を組み合わせた合成化合物です。この化合物は、ビオチン部分、Boc 保護されたアミン、および PEG チェーンの存在によって特徴付けられます。このユニークな構造により、分子生物学や薬物送達の分野で特に、さまざまな生化学およびバイオテクノロジー用途に役立ちます。
準備方法
合成経路と反応条件: N-Boc-N-ビオチニル-4,7,10-トリオキサ-1,13-トリデカンジアミンの合成には、通常、次の手順が含まれます。
アミン基の保護: アミン基は、後続の工程での不要な反応を防ぐために、tert-ブトキシカルボニル (Boc) を使用して保護されます。
ビオチンとのカップリング: Boc 保護されたアミンは、次に、N,N'-ジシクロヘキシルカルボジイミド (DCC) や N-エチル-N'-(3-ジメチルアミノプロピル)カルボジイミド (EDC) などのカップリング試薬を使用して、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下でビオチンとカップリングされます。
PEG 化: ビオチン化された化合物は、次に、4,7,10-トリオキサ-1,13-トリデカンジアミンなどの PEG リンカーと穏やかな条件下で反応させて、最終生成物を生成します。
工業生産方法: N-Boc-N-ビオチニル-4,7,10-トリオキサ-1,13-トリデカンジアミンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。高速液体クロマトグラフィー (HPLC) や質量分析 (MS) などの技術が、最終生成物の精製と特性評価に使用されます。
化学反応の分析
反応の種類:
置換反応: この化合物は、特に Boc 保護されたアミン基で、求核置換反応を起こす可能性があります。
脱保護反応: Boc 基は、酸性条件下で除去して、遊離のアミン基を露出させることができます。
ビオチン化反応: ビオチン部分は、生化学アッセイで広く使用されているビオチン-アビジン相互作用に関与できます。
一般的な試薬と条件:
求核置換: 塩基の存在下で、ハロアルカンやスルホネートなどの試薬。
脱保護: 穏やかな条件下で、トリフルオロ酢酸 (TFA) または塩酸 (HCl)。
ビオチン-アビジン相互作用: 緩衝液中で、アビジンまたはストレプトアビジン。
生成される主な生成物:
脱保護アミン: Boc 基の除去により、遊離アミンが生成されます。
ビオチン化複合体: ビオチン-アビジンまたはビオチン-ストレプトアビジン複合体の形成。
科学研究への応用
化学:
架橋試薬: 生体共役物や架橋ポリマーの合成に使用されます。
薬物送達におけるリンカー: PEG リンカーは、薬物分子の溶解性と安定性を向上させます。
生物学:
タンパク質の標識: 検出と精製のためのタンパク質のビオチン化。
細胞イメージング: イメージング研究における細胞の蛍光標識に使用されます。
医学:
標的薬物送達: ビオチン-PEG 共役物は、特定の細胞や組織への治療薬の標的送達に使用されます。
診断アッセイ: 生体分子の検出のための診断アッセイの開発に使用されます。
産業:
バイオテクノロジー: ビオチン化酵素や抗体の生産に使用されます。
医薬品: ビオチン化薬剤や薬物送達システムの製剤に使用されます。
科学的研究の応用
Chemistry:
Cross-Linking Reagent: Used in the synthesis of bioconjugates and cross-linked polymers.
Linker in Drug Delivery: The PEG linker enhances solubility and stability of drug molecules.
Biology:
Protein Labeling: Biotinylation of proteins for detection and purification.
Cell Imaging: Used in fluorescent labeling of cells for imaging studies.
Medicine:
Targeted Drug Delivery: Biotin-PEG conjugates are used for targeted delivery of therapeutics to specific cells or tissues.
Diagnostic Assays: Utilized in the development of diagnostic assays for detecting biomolecules.
Industry:
Biotechnology: Employed in the production of biotinylated enzymes and antibodies.
Pharmaceuticals: Used in the formulation of biotinylated drugs and drug delivery systems.
作用機序
N-Boc-N-ビオチニル-4,7,10-トリオキサ-1,13-トリデカンジアミンの作用機序は、アビジンまたはストレプトアビジンと安定な複合体を形成する能力に関係しています。ビオチン部分は、アビジンまたはストレプトアビジンに高い親和性で結合し、共役分子の標的送達を促進します。PEG リンカーは柔軟性と溶解性を提供し、化合物の全体的な安定性とバイオアベイラビリティを向上させます。
類似の化合物との比較
類似の化合物:
- N-Boc-4,7,10-トリオキサ-1,13-トリデカンジアミン
- N-Boc-エチレンジアミン
- 4,7,10-トリオキサ-1,13-トリデカンジアミン
独自性: N-Boc-N-ビオチニル-4,7,10-トリオキサ-1,13-トリデカンジアミンは、ビオチンと PEG 部分の両方が存在するため、ユニークです。この組み合わせにより、ビオチン-アビジン相互作用による特定の標的化が可能になり、同時に PEG リンカーによって溶解性と安定性が維持されます。このデュアル機能は、類似の化合物では一般的ではなく、標的薬物送達や生化学アッセイで特に価値があります。
類似化合物との比較
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
- N-Boc-ethylenediamine
- 4,7,10-Trioxa-1,13-tridecanediamine
Uniqueness: N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine is unique due to the presence of both biotin and PEG moieties. This combination allows for specific targeting through biotin-avidin interactions while maintaining solubility and stability through the PEG linker. This dual functionality is not commonly found in similar compounds, making it particularly valuable in targeted drug delivery and biochemical assays.
特性
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N4O7S/c1-25(2,3)36-24(32)27-11-7-13-34-15-17-35-16-14-33-12-6-10-26-21(30)9-5-4-8-20-22-19(18-37-20)28-23(31)29-22/h19-20,22H,4-18H2,1-3H3,(H,26,30)(H,27,32)(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAFRZNOMEHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)








![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)

